3-formyl-1H-indole-5-carbonitrile
Description
Significance of Indole (B1671886) Scaffold in Contemporary Organic and Medicinal Chemistry
The indole framework is not merely a synthetic curiosity; it is a recurring theme in the molecules of life, from essential amino acids to potent alkaloids with a wide spectrum of biological activities. nih.gov
The journey of indole chemistry began in the 19th century with the investigation of the natural dye indigo. orgsyn.org In 1866, Adolf von Baeyer first synthesized indole itself by the reduction of oxindole. orgsyn.org The subsequent discovery of the indole core in crucial biomolecules like the amino acid tryptophan propelled intensive research into its derivatives. orgsyn.orgbhu.ac.in This exploration has led to the development of a multitude of synthetic methodologies, such as the Fischer, Bischler, and Nenitzescu indole syntheses, which have been refined over the years to provide access to a vast library of substituted indoles. orgsyn.orgnih.gov The continuous evolution of synthetic techniques, including modern catalytic and green chemistry approaches, has further expanded the accessibility and diversity of indole-based compounds. chemicalbook.com
The indole ring system is a key structural component in a plethora of natural products, exhibiting a remarkable range of biological effects. bhu.ac.innih.gov Prominent examples include the neurotransmitter serotonin (B10506), the hormone melatonin, and the plant hormone auxin (indole-3-acetic acid). sigmaaldrich.com Furthermore, numerous indole alkaloids, such as vincristine (B1662923) and vinblastine, are indispensable anticancer agents, while others like reserpine (B192253) have been used as antihypertensive drugs. nih.govmdpi.com The US Food and Drug Administration (FDA) has approved over 40 drugs containing the indole nucleus for a wide array of clinical applications, including treatments for cancer, inflammation, and infectious diseases, highlighting the enduring importance of this scaffold in drug discovery. researchgate.net
Overview of 3-Formyl-1H-indole-5-carbonitrile as a Versatile Chemical Intermediate
Among the vast landscape of indole derivatives, this compound stands out as a highly functionalized and synthetically useful building block. Its strategic placement of reactive functional groups makes it a valuable precursor for the construction of more complex molecules.
This compound possesses a unique combination of reactive sites. The formyl group at the C3 position is a versatile handle for various chemical transformations. It can readily undergo nucleophilic addition, condensation reactions, and oxidation to a carboxylic acid. The nitrile group at the C5 position is an electron-withdrawing group that can influence the reactivity of the indole ring. It can also be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. The presence of both of these functional groups on the indole scaffold allows for a wide range of selective chemical modifications.
The molecular structure and key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| Appearance | Powder |
| Melting Point | 248-253 °C |
| CAS Number | 17380-18-6 |
Data sourced from Sigma-Aldrich researchgate.net
The dual functionality of this compound makes it a key player in the synthesis of a variety of biologically active compounds. It serves as a reactant in the preparation of:
Tryptophan dioxygenase inhibitors , which are being investigated as potential anticancer immunomodulators. researchgate.net
Enantioselective antifungal agents . researchgate.net
Indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 , an enzyme implicated in Alzheimer's disease. researchgate.net
Indolyl alkenes via microwave-enhanced Knoevenagel condensation, which have shown antibacterial properties. researchgate.net The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, is a common strategy employed with this intermediate.
Indolecarboxamide derivatives with potential antitumor activity. researchgate.net
Selective serotonin reuptake inhibitors (SSRIs) , a class of antidepressants. researchgate.net
Furthermore, the formyl group can be readily converted to other functionalities, and the nitrile group can be transformed into various nitrogen-containing heterocycles, making this compound a valuable starting material for the construction of diverse molecular libraries for drug discovery. nih.gov Its utility in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, further highlights its importance in efficient and modern synthetic chemistry. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-7-1-2-10-9(3-7)8(6-13)5-12-10/h1-3,5-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBCFOQYDFKXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169661 | |
| Record name | Indole-5-carbonitrile, 3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17380-18-6 | |
| Record name | 3-Formyl-1H-indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17380-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-5-carbonitrile, 3-formyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carbonitrile, 3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-1H-indole-5-carbonitrile | |
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Synthetic Methodologies for 3 Formyl 1h Indole 5 Carbonitrile and Its Derivatives
Foundational Indole (B1671886) Core Synthesis Approaches Relevant to Functionalization
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed over the past century. These methods, along with modern advancements, provide access to a wide array of substituted indoles, which can then be further elaborated to compounds like 3-formyl-1H-indole-5-carbonitrile.
Classical Syntheses and Modern Variants
Several classical methods remain highly relevant for synthesizing the indole scaffold.
Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com It is a versatile and widely used method for preparing substituted indoles. byjus.comthermofisher.com The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgrsc.org A modern variation developed by Buchwald utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.orgrsc.org
Reissert Indole Synthesis: This method provides a route to indoles from o-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation is followed by a reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.net
Bartoli Indole Synthesis: This reaction is particularly useful for the synthesis of 7-substituted indoles, which can be challenging to obtain via other classical methods. wikipedia.orgingentaconnect.com It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.comjk-sci.com The presence of a bulky ortho substituent generally leads to higher yields. wikipedia.orgjk-sci.com
Nenitzescu Indole Synthesis: This reaction forms 5-hydroxyindole (B134679) derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.comsynarchive.com The resulting 5-hydroxyindole skeleton is a precursor to several biochemically significant molecules. wikipedia.org
Madelung Indole Synthesis: This method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.orgdrugfuture.com While the classical conditions are harsh, modern modifications have been developed to proceed under milder conditions. drugfuture.comorganic-chemistry.org
Leimgruber-Batcho Indole Synthesis: An efficient two-step process that produces indoles from o-nitrotoluenes. The first step is the formation of an enamine, followed by a reductive cyclization. wikipedia.orgresearchgate.net This method is popular in the pharmaceutical industry due to its high yields and mild reaction conditions. wikipedia.org Microwave-assisted conditions have also been developed for this synthesis. rsc.org
Cadogan-Sundberg Indole Synthesis: This reaction generates indoles from o-nitrostyrenes using trivalent phosphorus compounds like triethyl phosphite. wikipedia.orgsynarchive.comhellenicaworld.com The reaction proceeds through the deoxygenation of the nitro group. hellenicaworld.com
C-H Activation and Selective Functionalization Strategies for Indole Rings
Direct functionalization of the indole ring through C-H activation has emerged as a powerful and atom-economical strategy, offering an alternative to traditional cross-coupling methods. acs.orgnih.gov Site selectivity is a major challenge due to the presence of multiple C-H bonds. acs.orgnih.gov
Research has focused on developing directing groups (DGs) to control the position of functionalization. acs.orgnih.gov For instance, installing an N-P(O)tBu₂ group on the indole nitrogen can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively. acs.orgnih.gov Similarly, a pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions. acs.orgnih.gov The formyl group at the C3 position has been shown to direct C4-arylation. nih.gov
Transition-metal-free strategies have also been developed. For example, chelation-assisted aromatic C-H borylation using simple BBr₃ can selectively deliver a boron species to the C7 or C4 positions. acs.org These strategies provide efficient routes to valuable substituted indoles. acs.orgnih.gov
Direct Synthesis and Derivatization from this compound Precursors
Once the functionalized indole core is established, or if starting from a precursor, direct modifications can be made to introduce or alter functional groups to yield this compound and its derivatives.
Alkylation of the Indole Nitrogen (N-Alkylation, N-Tosyl Protection/Derivatization)
The nitrogen atom of the indole ring can be readily alkylated or protected. N-alkylation introduces an alkyl group onto the nitrogen, which can be important for modulating the biological activity of the final compound. N-tosylation, the addition of a tosyl group, is a common method for protecting the indole nitrogen during subsequent reactions. This protecting group can be easily removed later in the synthetic sequence. The installation of directing groups at the N-position, as mentioned previously, is a key strategy for controlling the regioselectivity of C-H functionalization reactions on the indole ring. ingentaconnect.comacs.org
Reactions Involving the Formyl Group
The aldehyde (formyl) group at the C3 position is a versatile handle for further chemical transformations.
Knoevenagel Condensation: This reaction involves the condensation of the C3-formyl group with active methylene (B1212753) compounds. For instance, microwave-enhanced Knoevenagel condensation of this compound can be used to prepare indolyl alkenes, which have shown antibacterial activity. sigmaaldrich.com
Schiff Base Formation: The formyl group can react with primary amines to form Schiff bases (imines). This reaction is a fundamental transformation in organic chemistry and can be used to introduce a variety of substituents at the C3 position, extending the molecular diversity of the indole core.
Nucleophilic Additions and Reductive Aminations
The formyl group at the C3-position of the indole ring is susceptible to nucleophilic attack, making it a versatile handle for further molecular elaboration. Nucleophilic addition reactions involving various nucleophiles can be employed to introduce diverse functionalities. For instance, the condensation of β-aroylacrylic acids with indole derivatives proceeds via nucleophilic addition to yield β-aroyl-α-(3-indolyl)propionic acids. documentsdelivered.com
Reductive amination represents a key transformation for converting the aldehyde functionality into various amine derivatives. This reaction typically involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by reduction. The Leuckart reaction, a classic method for reductive amination, utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce primary amines from aldehydes and ketones. mdpi.com More contemporary methods employ various reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) for efficient and selective reductive aminations. mdpi.com These reactions are crucial in medicinal chemistry for synthesizing compounds with potential therapeutic applications. For example, recent studies have highlighted that a significant portion of C-N bond-forming reactions in the pharmaceutical industry rely on reductive amination. mdpi.com
The following table summarizes examples of reagents used in nucleophilic addition and reductive amination of indole-3-carboxaldehydes:
| Reaction Type | Reagent(s) | Product Type | Reference |
| Nucleophilic Addition | β-Aroylacrylic acids | β-Aroyl-α-(3-indolyl)propionic acids | documentsdelivered.com |
| Reductive Amination | Ammonium formate | Primary amines | mdpi.com |
| Reductive Amination | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Primary, secondary, or tertiary amines | mdpi.com |
Aldehyde-to-Nitrile Transformations
The direct conversion of the aldehyde group in this compound to a second nitrile group is a synthetically useful transformation. One established method for this conversion is the dehydration of an intermediate aldoxime. orgsyn.org The aldehyde is first reacted with hydroxylamine (B1172632) to form the corresponding oxime, which is then dehydrated using various reagents to yield the nitrile. A reported procedure for the synthesis of indole-3-carbonitrile from indole-3-carboxaldehyde (B46971) involves refluxing a mixture of the aldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid. orgsyn.org This method has been successfully applied to prepare other aromatic nitriles. orgsyn.org
Another approach is the Schmidt reaction, which can convert aldehydes to nitriles using an azide (B81097) reagent, such as azidotrimethylsilane (B126382) (TMSN₃), in the presence of an acid catalyst like triflic acid (TfOH). nih.gov The use of a strong hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can facilitate the reaction with lower catalyst loading. nih.gov
A chemo-enzymatic cascade has also been developed for the cyanide-free synthesis of nitriles from aldehydes. nih.gov This process involves the initial conversion of the aldehyde to an aldoxime, followed by enzymatic dehydration to the nitrile. nih.gov
The table below outlines different methods for aldehyde-to-nitrile transformations.
| Method | Reagents | Key Features | Reference |
| Aldoxime Dehydration | Diammonium hydrogen phosphate, 1-nitropropane, acetic acid | Applicable to various aromatic aldehydes. | orgsyn.org |
| Schmidt Reaction | Azidotrimethylsilane (TMSN₃), Triflic acid (TfOH), HFIP | Substoichiometric catalyst loading, broad substrate scope. | nih.gov |
| Chemo-enzymatic Cascade | Hydroxylamine, Aldoxime dehydratase (Oxd) | Cyanide-free, environmentally friendly. | nih.gov |
Transformations and Reactivity of the Carbonitrile Moiety
The carbonitrile group at the C5-position of the indole ring exhibits characteristic reactivity. It can undergo reduction to a primary amine or hydrolysis to a carboxylic acid. The electron-withdrawing nature of the nitrile group influences the reactivity of the indole ring, making adjacent positions susceptible to nucleophilic attack. In some indole derivatives, the nitrile group can be reduced to a primary amine.
Multicomponent Reaction Strategies Utilizing this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org this compound and its derivatives are valuable building blocks in various MCRs for the synthesis of diverse heterocyclic frameworks.
One prominent application of MCRs involving indole aldehydes is the synthesis of indole-pyridine carbonitrile frameworks. nih.gov A one-pot, four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, an aromatic aldehyde, a cycloalkanone, and ammonium acetate (B1210297) can produce indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids. nih.gov This reaction proceeds through a tandem Knoevenagel condensation, nucleophilic addition, Michael addition, N-cyclization, elimination, and air oxidation sequence. nih.gov Similarly, the condensation of 3-cyanocarbomethylindole, various aldehydes, 3-acetylindole, and ammonium acetate leads to the formation of 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridine-5-carbonitriles. nih.gov
The following table provides examples of MCRs for the synthesis of indole-pyridine carbonitriles.
| Reactants | Catalyst/Conditions | Product | Reference |
| 3-(1H-indol-3-yl)-3-oxopropanenitrile, aromatic aldehyde, cycloalkanone, ammonium acetate | Refluxing EtOH | Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids | nih.gov |
| 3-Cyanocarbomethylindole, aldehyde, 3-acetylindole, ammonium acetate | Glacial acetic acid, 120 °C | 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridine-5-carbonitriles | nih.gov |
Multicomponent reactions are also employed to synthesize indole-tethered chromene and other fused heterocyclic systems. For example, indole-tethered chromene derivatives can be synthesized in a one-pot reaction using N-alkyl-1H-indole-3-carbaldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile, catalyzed by DBU. nih.gov
Furthermore, the reaction of 3-cyanoacetyl indole, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine can yield 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles. nih.gov This reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition and intramolecular O-cyclization. nih.gov Another example is the synthesis of 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles from the one-pot reaction of various aromatic aldehydes, 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives, and malononitrile. nih.gov
Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives can also be synthesized through a multi-component reaction of 1H-pyrazolo[3,4-b]pyridin-3-amine, an aldehyde, and 3-(1H-indol-3-yl)-3-oxopropanenitrile. nih.gov
The table below summarizes MCRs leading to indole-tethered fused systems.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| N-alkyl-1H-indole-3-carbaldehydes, 5,5-dimethylcyclohexane-1,3-dione, malononitrile | DBU, 60–65 °C | Indole-tethered chromene derivatives | nih.gov |
| 3-Cyanoacetyl indole, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Et₃N, EtOH, reflux | Penta-substituted 4H-pyrans | nih.gov |
| Aromatic aldehydes, 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives, malononitrile | Piperidine, EtOH, ultrasonic irradiation | Indol-3-yl substituted pyran derivatives | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridin-3-amine, aldehyde, 3-(1H-indol-3-yl)-3-oxopropanenitrile | 1,1,3,3-tetramethylguanidine (TMG), 120 °C | Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitriles | nih.gov |
Synthesis of Specific Ligands (e.g., Dithiocarbamate (B8719985) Ligands)
Dithiocarbamates are organosulfur ligands that form stable complexes with metal ions. nih.gov Their synthesis typically involves the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov While direct synthesis of dithiocarbamate ligands from this compound is not explicitly detailed in the provided context, the amine derivatives obtained from the reductive amination of the formyl group can serve as precursors for dithiocarbamate synthesis. The resulting dithiocarbamate ligands can then be used to form various metal complexes with potential applications in coordination chemistry and material science. nih.govrsc.org
Chemical Reactivity and Mechanistic Investigations of 3 Formyl 1h Indole 5 Carbonitrile Derivatives
General Reactivity Profile of Indole (B1671886) Scaffolds Bearing Formyl and Nitrile Substituents
The indole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.innih.gov The site of highest electron density and greatest reactivity towards electrophiles is the C3 position of the pyrrole ring. youtube.comresearchgate.net This reactivity is driven by the ability of the nitrogen atom's lone pair to delocalize and stabilize the positive charge in the transition state intermediate formed upon attack at C3. bhu.ac.in
However, the presence of strong electron-withdrawing groups (EWGs) like the formyl (-CHO) group at C3 and the nitrile (-CN) group at C5 drastically alters this intrinsic reactivity.
Pyrrole Ring Deactivation : The formyl group at the C3 position significantly deactivates the pyrrole ring towards further electrophilic aromatic substitution. Its electron-withdrawing nature reduces the nucleophilicity of the indole system.
Benzene Ring Deactivation : The nitrile group at the C5 position deactivates the carbocyclic (benzene) ring. For electrophilic aromatic substitution, the nitrile group is a meta-director.
Nucleophilic Targets : The aldehyde functionality at C3 introduces a primary site for nucleophilic addition and condensation reactions. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. youtube.commasterorganicchemistry.com
Nitrile Group Reactivity : The nitrile group itself can participate in reactions, though it is generally less reactive than the aldehyde. It can undergo hydrolysis to form a carboxylic acid, reduction to a primary amine, or react with organometallic reagents. ebsco.comlibretexts.org
Reaction Mechanisms of Key Synthetic Pathways
The unique arrangement of functional groups in 3-formyl-1H-indole-5-carbonitrile dictates the mechanisms of its characteristic reactions.
As a general principle, electrophilic aromatic substitution on the indole ring is most favorable at the C3 position. ic.ac.uk The stability of the resulting intermediate, a cation (often called a Wheland intermediate), is key. Attack at C3 allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring. bhu.ac.inic.ac.uk
In this compound, the C3 position is already functionalized. Electrophilic attack on the pyrrole ring (at C2) is generally disfavored due to the deactivating effect of the C3-formyl group. Under strongly acidic conditions, the situation is further complicated. The C3 position of indole is the most common site of protonation. youtube.com This protonation would exhaustively deactivate the pyrrole ring to further electrophilic attack. In such cases, substitution, if it occurs, is forced onto the benzene ring. youtube.com The C5-nitrile group is a deactivating, meta-directing group, which would suggest that any further electrophilic substitution on the carbocyclic ring would likely occur at the C7 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Substituted Indoles
| Indole Derivative | Position of Substituent(s) | Predicted Site of Electrophilic Attack | Rationale |
|---|---|---|---|
| Indole (unsubstituted) | N/A | C3 | Most nucleophilic position, forms the most stable cationic intermediate. bhu.ac.inyoutube.com |
| 2-Methylindole | C2 | C3 | C3 remains the most activated position. bhu.ac.in |
| 3-Methylindole | C3 | C2 or Benzene Ring | C3 is blocked; attack may occur at C2 or on the benzene ring depending on conditions. researchgate.net |
The carbonyl carbon of the 3-formyl group is a potent electrophile and the primary site for nucleophilic reactions. masterorganicchemistry.com
Nucleophilic Addition: The general mechanism involves the attack of a nucleophile (Nu⁻) on the partially positive carbonyl carbon. youtube.comkhanacademy.org This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide by an acid source (H-A) yields the final alcohol product. libretexts.org
Step 1: Nucleophilic Attack. The nucleophile attacks the electrophilic carbonyl carbon, forming a new C-Nu bond and a tetrahedral alkoxide intermediate.
Step 2: Protonation. The negatively charged oxygen is protonated by a proton source in the reaction medium to give the final addition product.
This mechanism is fundamental to reactions with Grignard reagents, hydrides (like NaBH₄), and cyanide, which results in a cyanohydrin. youtube.comlibretexts.org
Condensation Reactions: Condensation reactions, such as the Knoevenagel condensation, are particularly important for this molecule. nih.govresearchgate.net These reactions involve a nucleophilic addition followed by a dehydration step. Using an active methylene (B1212753) compound (like malononitrile) as the nucleophile in the presence of a weak base (like piperidine or triethylamine), the reaction proceeds as follows:
Step 1: Enolate Formation. The base removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
Step 2: Nucleophilic Addition. The enolate attacks the carbonyl carbon of the 3-formyl group, forming an alkoxide intermediate.
Step 3: Protonation. The alkoxide is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy adduct.
Step 4: Dehydration. The β-hydroxy adduct is then dehydrated (loses a molecule of water) under the reaction conditions to form a new carbon-carbon double bond, yielding the final condensed product, an indolyl alkene. sigmaaldrich.com
The nitrile functional group possesses a polarized carbon-nitrogen triple bond, with a partial positive charge on the carbon, making it susceptible to nucleophilic attack, albeit less so than a carbonyl group. ebsco.comlibretexts.org
The reactivity of nitriles is central to the formation of various nitrogen-containing functional groups and heterocycles. In the context of complex formations, the lone pair of electrons on the nitrile nitrogen can act as a ligand, coordinating to a metal center. However, a more common reaction pathway involves the nucleophilic attack on the nitrile carbon.
For instance, nitriles can react with thiol nucleophiles, such as the side chain of cysteine residues in proteins, to form a thioimidate adduct. nih.gov This reaction is of significant interest in the design of covalent inhibitors for enzymes. The mechanism proceeds via the attack of the sulfur nucleophile on the electrophilic nitrile carbon. nih.gov While not a metal complex formation in the traditional sense, it highlights the electrophilic nature of the nitrile carbon.
In organometallic chemistry, the reaction of nitriles with Grignard reagents provides a pathway to ketones. libretexts.org The mechanism involves:
Step 1: Nucleophilic Attack. The carbanion of the Grignard reagent attacks the nitrile carbon to form an imine anion salt.
Step 2: Hydrolysis. Aqueous acidic workup hydrolyzes the intermediate imine to a ketone. libretexts.org
This reactivity demonstrates the nitrile's ability to act as a precursor to other functional groups through reactions at its electrophilic carbon center.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product. researchgate.netnih.govnih.gov this compound derivatives are excellent substrates for MCRs, often leading to the synthesis of diverse heterocyclic systems. nih.govresearchgate.net
A common mechanistic sequence for MCRs involving this scaffold begins with a condensation reaction at the formyl group, followed by further transformations. For example, in a reaction involving an aldehyde (like this compound), an active methylene compound (e.g., malononitrile), and a third component, a plausible mechanism is as follows:
Step 1: Knoevenagel Condensation. The reaction is initiated by a base-catalyzed Knoevenagel condensation between the 3-formyl group and the active methylene compound to form an electron-deficient alkene (a Michael acceptor). nih.gov
Step 2: Michael Addition. A nucleophile (the third component, or another molecule of the active methylene compound) then attacks the β-carbon of the newly formed double bond in a conjugate or Michael addition.
Step 3: Intramolecular Cyclization and Tautomerization/Oxidation. The resulting intermediate undergoes an intramolecular cyclization. This often involves a nucleophilic attack of a nitrogen or oxygen atom onto a nitrile or carbonyl group. The sequence may conclude with tautomerization or an oxidation step to yield the final stable, often aromatic, heterocyclic product. nih.govresearchgate.net
This cascade of reactions allows for the rapid construction of complex molecular architectures, such as substituted pyrans or pyridines fused or attached to the indole core. nih.gov
Regioselectivity and Stereoselectivity in the Functionalization of Indole-Carbonitriles
Regioselectivity refers to the preference for reaction at one position over other possible positions. In the functionalization of this compound, regioselectivity is primarily dictated by the electronic effects of the existing substituents.
At the Formyl Group : Reactions such as nucleophilic addition and condensation occur exclusively at the C3-formyl group, as it is the most electrophilic site.
On the Indole Ring : As discussed in section 3.2.1, further electrophilic substitution on the ring is directed by the deactivating properties of both the formyl and nitrile groups. The most probable site for such a reaction is C7. C-H functionalization at other positions, such as C2, C4, or C6, is challenging and typically requires transition-metal catalysis with directing groups to overcome the inherent reactivity patterns. rsc.orgchim.it For instance, palladium-catalyzed C-H functionalization can be directed to specific positions using specially designed ligands. rsc.org
Stereoselectivity refers to the preferential formation of one stereoisomer over another. While the starting molecule, this compound, is achiral, stereocenters can be introduced during its functionalization.
Nucleophilic Addition : The nucleophilic addition to the C3-formyl group creates a new stereocenter at the former carbonyl carbon. In the absence of a chiral influence (chiral catalyst, reagent, or auxiliary), this will result in a racemic mixture of the two possible enantiomers. The trigonal planar geometry of the aldehyde allows for the nucleophile to attack from either face with equal probability. youtube.com
Asymmetric Catalysis : Achieving high stereoselectivity requires the use of asymmetric catalysis. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment around the substrate. researchgate.net This environment favors the approach of the nucleophile from one face of the carbonyl group over the other, leading to an excess of one enantiomer. This is a critical strategy in modern organic synthesis for producing enantiomerically pure compounds. researchgate.netbohrium.com
Cyclization Reactions : In multicomponent and cyclization reactions, multiple stereocenters can be formed in a single operation. Controlling the relative and absolute stereochemistry in these transformations is a significant synthetic challenge, often addressed through catalyst control or by using chiral starting materials. nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Malononitrile |
| Piperidine |
| Triethylamine |
| Sodium borohydride (B1222165) (NaBH₄) |
| Grignard Reagents |
| Cysteine |
Stability and Transformation Pathways under Various Reaction Conditions
The chemical reactivity of this compound is significantly influenced by the presence of both an electron-withdrawing formyl group at the C-3 position and a nitrile group at the C-5 position. These functional groups modulate the electron density of the indole ring and provide reactive sites for various chemical transformations. Detailed investigations have revealed specific pathways for the transformation of this molecule, particularly through condensation reactions involving the aldehyde functionality.
One of the key transformation pathways for this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde group with active methylene compounds, leading to the formation of indole-substituted alkenes. Research has demonstrated the successful implementation of this reaction under microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating methods.
A study on the microwave-assisted synthesis of indole-substituted alkenes utilized this compound as a key starting material. researchgate.net The condensation with various active methylene compounds, such as malononitrile and ethyl cyanoacetate, proceeded efficiently in the presence of a catalyst under microwave irradiation. For instance, the reaction with malononitrile yielded 2-((5-cyano-1H-indol-3-yl)methylene)malononitrile, while the reaction with ethyl cyanoacetate produced ethyl 2-cyano-3-(5-cyano-1H-indol-3-yl)acrylate. researchgate.net These transformations highlight the reactivity of the formyl group and its utility in the synthesis of more complex molecular architectures.
The stability of the indole scaffold in this compound allows for these transformations to occur at the formyl group without compromising the integrity of the bicyclic ring system. The specific conditions and outcomes of these Knoevenagel condensation reactions are detailed in the table below.
| Active Methylene Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Malononitrile | 2-((5-cyano-1H-indol-3-yl)methylene)malononitrile | Microwave irradiation, catalyst | - | researchgate.net |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(5-cyano-1H-indol-3-yl)acrylate | Microwave irradiation, catalyst | - | researchgate.net |
Further details on specific catalysts and yields were not available in the cited source.
These findings underscore a significant transformation pathway for this compound, demonstrating its utility as a versatile building block in the synthesis of functionalized indole derivatives. The reactivity of the formyl group in condensation reactions provides a reliable method for carbon-carbon bond formation and the introduction of diverse functionalities.
Biological Activities and Pharmacological Potential of 3 Formyl 1h Indole 5 Carbonitrile Derivatives
Antineoplastic and Anticancer Activities
Derivatives of 3-formyl-1H-indole-5-carbonitrile have shown considerable promise in the field of oncology, exhibiting a variety of mechanisms to combat cancer cell growth and proliferation.
Tryptophan 2,3-dioxygenase (TDO), along with indoleamine 2,3-dioxygenase (IDO1), is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan into kynurenine. nih.govnih.gov In the context of cancer, the overexpression of TDO by tumor cells leads to the depletion of tryptophan in the tumor microenvironment. This depletion suppresses the activity of essential antitumor immune cells, such as T lymphocytes and Natural Killer (NK) cells, thereby allowing the tumor to evade the host's immune response. nih.gov
Consequently, inhibiting TDO is considered a significant strategy in cancer immunotherapy to reverse this immunosuppressive effect. The core molecule, this compound, has been identified as a key reactant in the synthesis of potent TDO inhibitors. sigmaaldrich.com The development of such inhibitors aims to restore tryptophan levels, enhance the efficacy of immune checkpoint inhibitors, and boost the body's natural ability to fight cancer. nih.gov
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is an aspartyl protease that plays a critical role in the generation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. researchgate.netnih.gov While BACE-1 inhibition is primarily pursued as a therapeutic strategy for neurodegenerative disorders, the chemical scaffolds developed for this purpose often exhibit broader biological activities. nih.gov
The compound this compound serves as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1. sigmaaldrich.com The design of these inhibitors leverages the structural features of the indole (B1671886) ring to achieve potent and selective binding to the active site of the BACE-1 enzyme. researchgate.net Although the primary therapeutic target is Alzheimer's disease, the exploration of these indole-based structures contributes to a deeper understanding of their potential interactions with other enzymes and cellular targets relevant to various diseases.
Beyond specific enzyme inhibition, various derivatives of this compound have demonstrated broad-spectrum antitumor activity against a wide array of human cancer cell lines. mdpi.commdpi.com For instance, a series of indole-acrylonitrile derivatives showed significant growth inhibition across the NCI-60 panel of human tumor cells. mdpi.com
One particularly potent derivative, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, displayed remarkable activity with GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the submicromolar range against cell lines from leukemia, lung, colon, CNS, ovarian, renal, and breast cancers. mdpi.com Another study on indole-aryl amides found that certain derivatives were highly cytotoxic to colon (HT29), cervical (HeLa), and breast (MCF7) cancer cell lines. mdpi.com
In addition to direct cytotoxicity, some indole derivatives possess immunomodulatory effects that can enhance the body's immune response against tumors. nih.gov Research has shown that specific 2-phenylindole (B188600) derivatives can stimulate the cytotoxic activity of Natural Killer (NK) cells, which are crucial for eliminating cancerous cells. nih.gov This dual mechanism of direct tumor cell killing and immune system stimulation makes these compounds particularly promising candidates for cancer therapy.
| Compound Class | Cancer Cell Line | Activity Metric | Reported Value (µM) | Source |
|---|---|---|---|---|
| Indole-Acrylonitrile (5c) | Leukemia (HL-60(TB)) | GI₅₀ | 0.0244 | mdpi.com |
| Indole-Acrylonitrile (5c) | Colon Cancer (COLO 205) | GI₅₀ | 0.193 | mdpi.com |
| Indole-Acrylonitrile (5c) | Breast Cancer (MDA-MB-468) | GI₅₀ | 0.248 | mdpi.com |
| Indole-Acrylonitrile (5b) | Various | GI₅₀ Range | 0.153 - 6.96 | mdpi.com |
| Indole-Aryl Amide (2) | Breast Cancer (MCF7) | IC₅₀ | 0.81 | mdpi.com |
| Indole-Aryl Amide (2) | Prostate Cancer (PC3) | IC₅₀ | 2.13 | mdpi.com |
| Indole-Aryl Amide (5) | Colon Cancer (HT29) | IC₅₀ | 0.43 | mdpi.com |
| Bis-Indole (3o) | Leukemia | pGI₅₀ (Mean) | 6.34 | nih.gov |
Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. nih.govnih.gov Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several derivatives based on the indole scaffold have been identified as potent inhibitors of tubulin polymerization. nih.gov
Arylthioindoles (ATIs), a class of indole derivatives, have been shown to bind to the colchicine (B1669291) site on β-tubulin, thereby inhibiting microtubule assembly. nih.govnih.gov This action prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. nih.gov Studies on specific ATI derivatives demonstrated that they could induce mitotic arrest in HeLa cancer cells at nanomolar concentrations. nih.govnih.gov This prolonged arrest ultimately triggers apoptotic cell death, highlighting the potent antimitotic and anticancer efficacy of these compounds. nih.govnih.gov
| Compound Class/Derivative | Mechanism | Effect | Effective Concentration | Source |
|---|---|---|---|---|
| Arylthioindole (ATI) | Inhibition of Tubulin Polymerization | Mitotic Arrest | Low micromolar IC₅₀ | nih.gov |
| ATI 33 | Inhibition of Tubulin Polymerization | G2/M Arrest (>80% of cells) | 20-50 nM | nih.gov |
| ATI 44 | Inhibition of Tubulin Polymerization | G2/M Arrest (>80% of cells) | 20-50 nM | nih.gov |
| Arylthioindole (ATI) | Colchicine Binding Site Interaction | Competitive Inhibition | >75% inhibition | nih.gov |
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Encouragingly, certain indole derivatives have demonstrated the ability to overcome this resistance.
Specifically, the 2-phenylindole derivatives known as compounds 33 and 44, which are potent tubulin inhibitors, were found to strongly inhibit the growth of P-glycoprotein-overexpressing multidrug-resistant cell lines, including NCI/ADR-RES and Messa/Dx5. nih.gov Arylthioindoles (ATIs) have also been shown to effectively inhibit the growth of various cancer cell lines, including those that are multidrug resistant. nih.gov This ability to circumvent common resistance mechanisms makes these indole derivatives valuable candidates for developing therapies to treat refractory and recurrent cancers.
Antidiabetic Activities
The global prevalence of diabetes necessitates the continuous search for new and effective therapeutic agents. nih.gov The indole scaffold, known for its diverse biological activities, has also been explored for its potential in developing novel antidiabetic drugs. Research has shown that both natural indole alkaloids and synthetic indole derivatives possess promising antidiabetic properties. nih.gov
The mechanisms through which these compounds exert their effects are varied and can include the modulation of key proteins involved in glucose metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov While the direct antidiabetic activity of this compound itself is not extensively documented, its role as a versatile chemical intermediate suggests its potential utility in the synthesis of more complex indole derivatives designed to target pathways relevant to diabetes. The structural diversity achievable from this starting material makes it a valuable platform for discovering new leads in antidiabetic drug development. nih.gov
α-Glucosidase and α-Amylase Enzyme Inhibition
α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism. Their inhibition can delay glucose absorption, a therapeutic strategy for managing type 2 diabetes. nih.gov While direct studies on this compound derivatives are limited, research on structurally related indole compounds highlights their potential as inhibitors of these enzymes.
A study on a series of synthesized 3,3-di(indolyl)indolin-2-ones, which are indole derivatives, demonstrated significant α-glucosidase and α-amylase inhibitory activities. nih.gov Notably, these compounds exhibited a desirable profile of stronger α-glucosidase inhibition and weaker α-amylase inhibition compared to the standard drug acarbose. This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with dual inhibition. nih.gov Molecular docking studies further supported these findings, revealing key interactions between the indole derivatives and the active sites of both enzymes. nih.gov
Another study on thiazolidinone-based indole derivatives also reported significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov The structure-activity relationship (SAR) analysis revealed that the position of substituents on the phenyl ring attached to the thiazolidinone moiety played a crucial role in the inhibitory potential. nih.gov
These findings suggest that the indole scaffold is a promising template for the design of new α-glucosidase and α-amylase inhibitors. Further investigation into derivatives of this compound could yield potent and selective inhibitors for the management of hyperglycemia.
Table 1: α-Glucosidase and α-Amylase Inhibition by Selected Indole Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Data (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase & α-Amylase | High to excellent inhibition, with stronger α-glucosidase activity | nih.gov |
| Thiazolidinone-based indoles | α-Amylase & α-Glucosidase | IC50 values ranging from 1.50 ± 0.05 to 29.60 ± 0.40 μM for α-amylase and 2.40 ± 0.10 to 31.50 ± 0.50 μM for α-glucosidase | nih.gov |
| Acarbose (Standard) | α-Glucosidase & α-Amylase | Weaker α-glucosidase and stronger α-amylase inhibition compared to some tested indole derivatives | nih.gov |
Anti-inflammatory and Analgesic Properties
Indole derivatives have long been recognized for their anti-inflammatory and analgesic effects. While specific data on this compound derivatives is not extensively available, studies on related indole structures provide strong evidence for their potential in this area.
Research on hybrid molecules containing both imidazole (B134444) and indole nuclei, such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one, has demonstrated significant anti-inflammatory and antinociceptive activities. nih.gov These compounds were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in animal models of inflammation. nih.gov Furthermore, they exhibited analgesic effects in the acetic acid-induced writhing test, suggesting a peripheral mechanism of action. nih.gov
Indole-3-acetic acid (IAA), another related indole compound, has also been shown to possess anti-inflammatory and anti-oxidative properties. mdpi.com Its mechanism of action involves the induction of heme oxygenase-1 (HO-1) and the direct neutralization of free radicals. mdpi.com These findings underscore the potential of the indole scaffold in developing novel anti-inflammatory and analgesic agents. The electron-withdrawing nitrile and formyl groups on the this compound backbone could modulate these activities, warranting further investigation.
Antimicrobial and Antifungal Applications
The indole core is a key feature in many natural and synthetic compounds exhibiting antimicrobial and antifungal properties. This compound itself is utilized as a reactant in the synthesis of compounds with such activities. sigmaaldrich.com
Studies on 3-substituted indole derivatives have shown that these compounds can be effective against a range of microbial pathogens. scirp.org For instance, the condensation of indole-3-carboxaldehydes with various reagents has led to the creation of new molecules with significant antimicrobial activity. scirp.org Similarly, 3-alkylidene-2-indolone derivatives have been synthesized and evaluated for their antimicrobial potential, with some compounds showing high antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Furthermore, indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity against both bacteria and fungi. nih.gov Some of these synthesized compounds exhibited excellent activity against MRSA and were also effective against Candida species. nih.gov The diverse structural modifications possible on the indole ring, including at the 3- and 5-positions of this compound, offer a rich avenue for the development of new and potent antimicrobial and antifungal agents. beilstein-journals.org
Table 2: Antimicrobial and Antifungal Activity of Selected Indole Derivatives
| Derivative Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| 3-Alkylidene-2-indolones | Gram-positive bacteria (including MRSA) | Some derivatives showed MIC of 0.5 μg/mL, comparable to gatifloxacin. | mdpi.com |
| Indole-triazole/thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum activity with MIC values ranging from 3.125-50 µg/mL. | nih.gov |
| 3-Substituted indoles | Various bacteria and fungi | Demonstrated high antimicrobial activities. | scirp.org |
Neuropharmacological Applications
The versatility of the indole structure extends to the central nervous system, where its derivatives have been explored for various neuropharmacological targets.
The serotonin (B10506) transporter (SERT) is a primary target for the treatment of depression and anxiety disorders. biorxiv.orgnih.gov this compound is a known reactant for the synthesis of selective serotonin reuptake inhibitors (SSRIs). sigmaaldrich.com SSRIs function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability and enhancing neurotransmission. biorxiv.org
Research into new indole derivatives has led to the discovery of potent and selective 5-HT uptake inhibitors. nih.gov For example, a series of 3-[(4-piperidinyl)methyl]indole derivatives showed high affinity for the serotonin uptake site. nih.gov Further structural modifications on this template could lead to the development of novel SSRIs with improved efficacy and side-effect profiles.
Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.org Inhibition of PDE5 leads to vasodilation and is a well-established therapeutic strategy for erectile dysfunction and pulmonary hypertension. nih.govnih.gov While the majority of known PDE5 inhibitors are nitrogen-containing heterocyclic compounds, the potential for indole derivatives in this area is an active field of research. frontiersin.org Although direct evidence linking this compound derivatives to PDE5 inhibition is currently scarce, the structural diversity of the indole scaffold makes it a plausible candidate for the design of new PDE5 inhibitors.
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic approach for Alzheimer's disease. mdpi.comnih.gov Several studies have highlighted the potential of indole-based compounds as inhibitors of these enzymes. researchgate.net
For instance, a series of novel indole-based compounds were designed and synthesized, with some exhibiting superior inhibitory activity against both AChE and BuChE compared to the standard drug donepezil. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these indole derivatives within the active sites of the cholinesterases. sciforum.netmdpi.com The development of dual inhibitors that can target both AChE and BuChE is of particular interest, and the this compound framework presents a valuable starting point for the design of such molecules. mdpi.com
Table 3: Neuropharmacological Targets of Indole Derivatives
| Target | Derivative Class/Compound | Key Findings | Reference |
|---|---|---|---|
| SERT (SSRI) | 3-[(4-piperidinyl)methyl]indole derivatives | High affinity for the serotonin uptake site. | nih.gov |
| AChE & BuChE | Novel indole-based compounds | Superior dual inhibitory activity compared to donepezil. | researchgate.net |
| AChE & BuChE | 2-Oxoindoline derivatives | Potent dual inhibitors of AChE and BChE. | mdpi.com |
Other Significant Therapeutic and Biochemical Applications
Derivatives of the this compound scaffold are recognized for their broad therapeutic and biochemical applications. The unique electronic and steric properties conferred by the formyl group at the C-3 position and the carbonitrile group at the C-5 position make this indole nucleus a versatile starting point for the synthesis of various bioactive molecules. sigmaaldrich.com These derivatives have been investigated for a range of activities, including their potential as anticancer, antioxidant, and enzyme-inhibiting agents. nih.govresearchgate.netnih.gov
The indole scaffold is a prominent feature in the design of kinase inhibitors, and derivatives of this compound have been specifically optimized for this purpose.
Pim Kinase Inhibition
Pim kinases are a family of serine/threonine kinases (Pim1, Pim2, and Pim3) that are considered valuable therapeutic targets for treating certain cancers, particularly hematological malignancies. nih.gov A series of 3,5-disubstituted indole derivatives has been developed as potent and selective inhibitors of all three Pim kinase family members. nih.gov Through structure-based drug design, optimization of the C-3 and C-5 positions of the indole core led to the identification of highly selective and potent compounds. nih.govnih.gov For instance, the optimization of an initial lead compound yielded derivative 43 , which demonstrated improved cellular potency and high selectivity against a panel of 14 different kinases. nih.gov Another study described a series of 3,5-disubstituted indoles with potent activity against Pim-1, Pim-2, and Pim-3, achieving IC₅₀ values of ≤2 nM for Pim-1 and Pim-3, and ≤100 nM for Pim-2. nih.gov
Table 1: Pim Kinase Inhibitory Activity of Selected 3,5-Disubstituted Indole Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Indole Derivative | Pim-1 | ≤2 | nih.gov |
| Indole Derivative | Pim-2 | ≤100 | nih.gov |
| Indole Derivative | Pim-3 | ≤2 | nih.gov |
| Compound 43 | Pim Kinases | Data not specified, but showed improved cellular potency and high selectivity | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when abnormally activated, is associated with the progression of many cancer types. nih.gov Theoretical studies on bis-indole derivatives have explored their potential as EGFR inhibitors. nih.gov Molecular docking and dynamics simulations performed at the ATP-binding site of the EGFR tyrosine kinase domain revealed that di-indol-3-yl disulphides can act as inhibitors. nih.gov The studies highlighted that derivatives with bromine or iodine substituents at the C-5 position of the indole rings formed strong complexes by interacting with crucial hinge region residues, such as Met-793 and Cys-733. nih.gov This suggests that the 5-carbonitrile group could also play a significant role in the interaction with the EGFR active site, making its derivatives promising candidates for further investigation.
Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comnih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. nih.govnih.gov Consequently, XO is a key target for the treatment of these conditions. nih.gov
Researchers have successfully designed and synthesized novel XO inhibitors by employing a fragment-based drug design strategy centered on the 3-cyano indole pharmacophore. nih.gov In one study, two series of compounds were developed. The first involved linking a pyrimidinone fragment to a 3-cyano-1H-indole at the 5- or 6-position via an amide bond. nih.gov The second series connected the two fragments with a single bond. nih.gov
Several of these derivatives showed potent XO inhibitory activity, significantly stronger than the clinically used drug Allopurinol. nih.gov For example, compound 13g (an N-(3-cyano-1H-indol-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide) and compound 25c (a 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitrile) were identified as particularly potent inhibitors. nih.gov In vivo studies further confirmed that compounds 13g and 25c could effectively reduce serum uric acid levels. nih.gov
Table 2: Xanthine Oxidase Inhibitory Activity of Selected Indole-3-carbonitrile Derivatives
| Compound | IC₅₀ (µM) | Fold-Increase in Potency vs. Allopurinol | Reference |
|---|---|---|---|
| 13g | 0.16 | 52.3-fold | nih.gov |
| 25c | 0.085 | 98.5-fold | nih.gov |
| Allopurinol (Control) | 8.37 | - | nih.gov |
Indole derivatives are recognized as highly efficient antioxidants capable of protecting biomolecules like lipids and proteins from peroxidative damage. researchgate.net The indole structure itself is a key determinant of this antioxidant efficacy. researchgate.net Derivatives of indole, including those substituted at the C-3 position, are under active investigation to identify compounds with high activity. researchgate.netnih.gov
The antioxidant activity of C-3 substituted indole derivatives has been evaluated using various in vitro assays. nih.gov One study found that a derivative featuring a pyrrolidinedithiocarbamate moiety was the most active radical scavenger and Fe³⁺ reducer. nih.gov The proposed mechanism for this activity involves hydrogen and electron transfer to quench free radicals. nih.govresearchgate.net
Another study on novel hybrid indole-based caffeic acid amides demonstrated significant free radical scavenging properties. nih.gov Several of these compounds showed excellent activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with some derivatives outperforming the standard antioxidant Trolox. nih.gov
Table 3: Antioxidant Activity of Selected Indole Derivatives
| Compound Series | Assay | Result (IC₅₀ or equivalent) | Reference |
|---|---|---|---|
| Indole-caffeic acid amide (3j ) | DPPH | IC₅₀: 50.98 ± 1.05 µM | nih.gov |
| Indole-caffeic acid amide (3m ) | DPPH | IC₅₀: 67.64 ± 1.02 µM | nih.gov |
| Indole-caffeic acid amide (3h ) | DPPH | IC₅₀: 86.77 ± 1.03 µM | nih.gov |
| Indole-caffeic acid amide (3f ) | ABTS | IC₅₀: 14.48 ± 0.68 µM | nih.gov |
| Indole-caffeic acid amide (3m ) | ABTS | IC₅₀: 14.92 ± 0.30 µM | nih.gov |
| Indole-caffeic acid amide (3j ) | ABTS | IC₅₀: 19.49 ± 0.54 µM | nih.gov |
| Trolox (Control) | ABTS | IC₅₀: >19.49 µM (inferred) | nih.gov |
Derivatives based on the this compound scaffold are valuable tools for understanding the intricacies of enzyme mechanisms and protein-ligand interactions.
In the development of kinase inhibitors, structure-based drug design and molecular modeling have been instrumental. nih.govnih.govnih.gov For EGFR inhibitors, docking studies of bis-indole derivatives have illuminated how these ligands fit into the ATP-binding site. nih.gov These models show specific interactions, such as those with the hinge residue Met-793 and the cysteine residue Cys-733, which are crucial for inhibition. nih.gov
Similarly, for xanthine oxidase inhibitors, molecular modeling studies suggested that the pyrimidinone and 3-cyano indole moieties of the designed compounds could interact effectively with key amino acid residues within the enzyme's active pocket. nih.gov This computational insight guided the synthesis of potent inhibitors like 13g and 25c . nih.gov
Regarding antioxidant mechanisms, research has indicated that for C-3 substituted indoles, the stabilization of the resulting indolyl radical and the presence of an unsubstituted indole nitrogen atom are critical for the observed antioxidant activity. nih.govresearchgate.net The specific nature of the substituent at the C-3 position strongly modulates this activity. nih.gov These findings contribute to a deeper understanding of the structure-activity relationships that govern the antioxidant properties of indole compounds.
Computational Chemistry and Structure Activity Relationships Sar in 3 Formyl 1h Indole 5 Carbonitrile Systems
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mechanisms of 3-formyl-1H-indole-5-carbonitrile derivatives and elucidating key structure-activity relationships at the atomic level.
Characterization of Ligand-Target Protein Interactions
Derivatives of the this compound scaffold have been investigated as inhibitors for a range of therapeutically relevant protein targets. Molecular docking simulations have been crucial in identifying the specific interactions that govern the binding of these ligands to the active sites of these proteins.
α-glucosidase and α-amylase: Docking studies of various indole (B1671886) derivatives have revealed key interactions within the active sites of these enzymes, which are important targets in diabetes management. These studies help to rationalize the observed inhibitory activities and guide the design of more potent inhibitors.
Pim1 kinase: This serine/threonine kinase is a target in cancer therapy. Docking studies of 3,5-disubstituted indole derivatives have identified crucial Pi-Alkyl interactions between the ligands and the Pim-1 kinase receptor (PDB code: 5DWR), which may enhance the binding of the ligand to a hydrophobic pocket on the target. researchgate.net Several heterocyclic rings, including indole, have been incorporated into Pim kinase inhibitors. nih.gov
Phosphodiesterase 5 (PDE5): Novel indole-containing PDE5 inhibitors have been developed using this compound as a starting material. acs.org Molecular docking simulations highlighted the significance of an amide group in the drug-target interactions, mimicking the role of the sulfonamide group in established drugs like sildenafil. acs.org The pyrazolopyrimidinone core of some inhibitors occupies the same orientation as the imidazotriazinone scaffold of vardenafil within the PDE5 active site. nih.gov
Tubulin: Indole-based compounds are known to be effective tubulin assembly inhibitors. Molecular docking studies of trans-indole-3-acrylamide derivatives demonstrated a potential binding mode in the colchicine (B1669291) site of tubulin. nih.gov These simulations show that indole derivatives can interfere with microtubule formation, a key process in cell division, making them interesting anticancer candidates. mdpi.com
Tyrosinase: As a key enzyme in melanin biosynthesis, tyrosinase is a target for treating hyperpigmentation. mdpi.com In silico screening and molecular docking have been used to identify potential tyrosinase inhibitors, with studies showing that strong binding affinities can be mediated by metal ion coordination and π–π interactions at the enzyme's active site. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a protein kinase that has been proven to be a viable target for anticancer drug development. researchgate.net Docking studies of indole-3-Mannich bases and other indole derivatives have been performed against the EGFR tyrosine kinase domain (e.g., PDB ID: 1M17) to explore their inhibitory potential. mdpi.comrjptonline.org
Quantitative Analysis of Binding Affinities and Elucidation of Binding Modes
Beyond identifying qualitative interactions, molecular docking provides quantitative estimations of binding affinity, often expressed as a docking score or binding energy (kcal/mol). These values are used to rank potential inhibitors and correlate computational predictions with experimental bioactivity.
For instance, in the development of indole-based PDE5 inhibitors, docking scores are used to prioritize compounds for synthesis and biological testing. acs.org Studies on EGFR inhibitors have shown that certain chalcone analogues exhibit strong binding affinities, with binding energies comparable to the reference drug erlotinib (-7.6 kcal/mol). researchgate.net The binding mode elucidation reveals the precise orientation of the ligand in the active site, highlighting which functional groups are involved in key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. In the case of tubulin inhibitors, docking revealed that an indole-acrylamide derivative fits into the colchicine binding site, resembling the binding of the co-crystallized DAMA-colchicine. nih.gov
| Compound Class | Target Protein | Reference Ligand | Observed Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|---|
| Indole-based derivatives | PDE5 | Sildenafil | -8.1 to -8.8 | Amide group interactions, mimicking sulfonamide |
| Chalcone analogues | EGFR | Erlotinib | -7.5 to -8.1 | Interactions with key residues in the kinase domain |
| trans-indole-3-acrylamides | Tubulin | Colchicine | Not specified | Binding in the colchicine site, hydrogen bonds |
| 3,5-disubstituted indoles | Pim1 Kinase | - | Not specified | Pi-Alkyl interactions in a hydrophobic pocket |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of new, unsynthesized compounds.
Development and Validation of 2D-QSAR and 3D-QSAR Models
Both 2D and 3D-QSAR models have been developed for indole derivatives to understand the structural requirements for their biological activities.
2D-QSAR: These models correlate biological activity with 2D structural descriptors like topological, constitutional, and functional group counts. For a series of 3,5-disubstituted indole derivatives acting as Pim1 kinase inhibitors, a 2D-QSAR model was developed using partial least squares regression, which showed a high predictive accuracy (R²test = 0.96). researchgate.net Another 2D-QSAR study on 1H-3-indolyl derivatives designed as antioxidants also yielded predictive models for guiding the synthesis of potent candidates. mdpi.com
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D properties of molecules. For a series of indole and isatin derivatives with antiamyloidogenic activity, an atom-based 3D-QSAR model was generated. mdpi.com This model identified that hydrophobic/non-polar, electron-withdrawing, and hydrogen bond fields were the key contributors to the activity. mdpi.com Such models produce contour maps that visualize favorable and unfavorable regions around the molecular scaffold, providing a clear guide for structural modification.
The statistical robustness and predictive power of QSAR models are rigorously assessed through internal (e.g., cross-validation, q²) and external validation (e.g., prediction on a test set, r²ext). mdpi.com
Predictive Modeling for Biological Activity and Efficacy
Once validated, QSAR models serve as powerful predictive tools. nih.gov They can be used to virtually screen libraries of compounds or to guide the rational design of new derivatives with potentially enhanced activity. For example, a 2D-QSAR model for indole-based antioxidants was used to recommend the most promising compounds for synthesis and subsequent in vitro testing. mdpi.com Similarly, the 3D-QSAR model for antiamyloidogenic agents was able to satisfactorily predict the activity of an external test set of compounds, confirming its utility for designing new molecules targeting Alzheimer's disease. mdpi.com
| Compound Series | Target/Activity | QSAR Model Type | Key Validation Metric | Primary Findings |
|---|---|---|---|---|
| 3,5-disubstituted indoles | Pim1 Kinase Inhibition | 2D-QSAR (PLS) | R²test = 0.96 | High predictive accuracy based on 2D descriptors. |
| Indole and Isatin derivatives | Aβ anti-aggregation | 3D-QSAR (Atom-based) | r²ext = 0.695 | Activity correlated with hydrophobic, electron-withdrawing, and H-bond fields. |
| 1H-3-indolyl derivatives | Antioxidant (ABTS) | 2D-QSAR | Not specified | Guided the selection of promising candidates for synthesis. |
Molecular Dynamics (MD) Simulations for Assessing Ligand-Receptor Complex Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. mdpi.com
MD simulations are used to refine the docked poses obtained from molecular docking and to calculate binding free energies with higher accuracy. mdpi.com The stability of the ligand within the binding pocket is evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in its predicted conformation.
In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADMET)
In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties of a compound, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. researchgate.net These computational tools help to minimize time and resources by filtering out candidates with unfavorable ADMET characteristics before they reach more costly experimental stages. researchgate.net
The indole scaffold is a key building block in a wide range of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. mdpi.com The prediction of ADMET properties for indole derivatives like this compound is crucial for their development as potential therapeutic agents. nih.gov Computational models are used to connect the physicochemical attributes of a molecule with its biopharmaceutical characteristics, particularly concerning oral bioavailability. researchgate.net These models evaluate parameters that influence a compound's ability to be absorbed through the gut, distributed throughout the body, metabolized by enzymes, and subsequently excreted. Toxicity prediction is another critical component, identifying potential adverse effects early in the development pipeline. For novel compounds, these in silico assessments can provide initial insights into their pharmacological safety and potential as orally administered drugs. researchgate.net
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. nih.gov This assessment is often performed using a set of rules or filters that evaluate key physicochemical properties. researchgate.netchemrevlett.com These guidelines, including Lipinski's Rule of Five, Ghose's Rule, Veber's Rule, Egan's Rule, and Muegge's Rule, consider factors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov Adherence to these rules suggests a higher probability of good oral bioavailability. nih.gov
For this compound (Molecular Formula: C₁₀H₆N₂O, Molecular Weight: 170.17 g/mol ), an analysis based on these filters indicates a favorable drug-like profile. sigmaaldrich.comscbt.com The compound generally satisfies the criteria set forth by these established rules, suggesting its potential as a starting point for the development of orally bioavailable agents.
Table 1: Physicochemical Property Analysis of this compound against Common Drug-Likeness Rules
| Rule Set | Parameter | Rule Criteria | Value for this compound | Compliance |
|---|---|---|---|---|
| Lipinski's Rule | Molecular Weight | ≤ 500 Da | 170.17 | Yes |
| logP | ≤ 5 | 1.4 | Yes | |
| H-Bond Donors | ≤ 5 | 1 | Yes | |
| H-Bond Acceptors | ≤ 10 | 2 | Yes | |
| Ghose Filter | logP | -0.4 to 5.6 | 1.4 | Yes |
| Molecular Weight | 160 to 480 Da | 170.17 | Yes | |
| Molar Refractivity | 40 to 130 | 47.7 | Yes | |
| Atom Count | 20 to 70 | 13 | No | |
| Veber's Rule | Rotatable Bonds | ≤ 10 | 1 | Yes |
| Polar Surface Area | ≤ 140 Ų | 58.03 Ų | Yes | |
| Egan's Rule | logP | < 5.88 | 1.4 | Yes |
| Polar Surface Area | < 132 Ų | 58.03 Ų | Yes | |
| Muegge's Rule | Molecular Weight | 200 to 600 Da | 170.17 | No |
| logP | -2.0 to 5.0 | 1.4 | Yes | |
| Polar Surface Area | ≤ 150 Ų | 58.03 Ų | Yes | |
| H-Bond Donors | ≤ 5 | 1 | Yes | |
| H-Bond Acceptors | ≤ 10 | 2 | Yes | |
| Rotatable Bonds | ≤ 15 | 1 | Yes |
The topological polar surface area (TPSA) is a descriptor used in medicinal chemistry to predict the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration. chemrevlett.com The TPSA is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. chemrevlett.com For this compound, the predicted TPSA is 58.03 Ų. This value falls within the favorable range outlined by Veber's rule (≤ 140 Ų), which is associated with good oral bioavailability in rats. chemrevlett.com A lower TPSA value is generally indicative of better cell membrane permeability. Therefore, the calculated TPSA for this compound suggests it has the potential for good cellular permeability and oral absorption.
Comprehensive Elucidation of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For indole-based systems, SAR provides insights into optimizing potency, selectivity, and pharmacokinetic properties.
The 3-formyl (carboxaldehyde) and 5-carbonitrile (cyano) groups are key structural features of this compound. sigmaaldrich.comscbt.com The aldehyde at the C3 position is a common feature in indole chemistry and can serve as a synthetic handle for creating more complex molecules, such as through Knoevenagel condensation to form indolyl alkenes with antibacterial properties. sigmaaldrich.comsemanticscholar.org The nitrile group is an important pharmacophore found in various biologically active molecules and can act as a precursor for other functional groups. mdpi.com
Modification of these groups is expected to significantly impact biological activity. For instance, converting the 3-formyl group into Schiff bases has been shown to yield compounds with antimicrobial activity. semanticscholar.org The nitrile group at the C5 position influences the electronic properties of the indole ring. Its replacement or modification would alter the molecule's polarity, hydrogen bonding capacity, and potential interactions with biological targets. Derivatives of 2-cyanoindoles, for example, have gained considerable attention for their biological importance. mdpi.com
Modifications to the indole ring system, including substitution on the indole nitrogen (N1 position) and at various positions on the benzene ring portion, are critical determinants of biological activity. researchgate.net
Indole Nitrogen (N-H) Substitution: The presence of a hydrogen atom on the indole nitrogen often plays a decisive role in biological activity. researchgate.net Studies on related indole derivatives have shown that N-unsubstituted analogues frequently exhibit considerably higher potency compared to their N-substituted counterparts, for example, in antiproliferative assays. researchgate.net This suggests the N-H group may be involved in crucial hydrogen bonding interactions with target receptors. However, in other contexts, N-alkylation or N-benzylation is a common strategy to explore different binding modes and modulate physicochemical properties. nih.gov
Ring Substitutions (Positions 4, 5, 6, 7): The position and nature of substituents on the carbocyclic part of the indole nucleus are critical for tuning biological efficacy and selectivity. researchgate.net For some classes of indole derivatives, substitutions at position 4 of the indole ring were found to be the least favorable for activity. researchgate.net In contrast, substitutions at the C5, C6, or C7 positions can be highly influential. For instance, the presence of a methoxy group at the C5 or C6 position has been shown to contribute to optimal activity in certain indole-propenone scaffolds. researchgate.net Furthermore, studies on other indole series have demonstrated that halogen substitutions (e.g., fluorine, chlorine) can enhance potency, with the specific position of the halogen being a key factor. researchgate.netresearchgate.net For example, in one series of CysLT1 antagonists, fluorine-substituted derivatives were more potent than chlorine-substituted ones, and substitution at position 7 was the most favorable. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Formyl 1h Indole 5 Carbonitrile and Its Complex Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-formyl-1H-indole-5-carbonitrile.
¹H-NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule. For indole (B1671886) derivatives, the proton on the nitrogen (N-H) of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm. The aldehyde proton (-CHO) is also highly deshielded and resonates as a singlet around 10 ppm. The aromatic protons on the indole ring exhibit characteristic splitting patterns and chemical shifts that are influenced by the electron-withdrawing nature of the formyl and cyano groups. For instance, in a related compound, 3-formyl-1H-indole-6-carbonitrile, the protons on the indole ring appear in the aromatic region. chemicalbook.com A complete assignment of all proton signals can be achieved through techniques like homonuclear ¹H double resonance measurements. researchgate.net
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The carbonyl carbon of the formyl group is typically observed at a very downfield chemical shift, often in the range of 180-190 ppm. The carbon of the nitrile group appears around 115-125 ppm. The chemical shifts of the carbons in the indole ring are also diagnostic and can be definitively assigned using two-dimensional techniques. researchgate.net For example, in a similar indole derivative, the carbon atoms of the indole ring resonate at specific chemical shifts, with the carbon attached to the nitrogen appearing at a downfield position. youtube.com
2D-NMR techniques , such as HETCOR (Heteronuclear Correlation), are employed to establish the connectivity between protons and their directly attached carbons, which is crucial for definitive spectral assignment. researchgate.net These advanced NMR methods are vital for confirming the structure of newly synthesized derivatives and for studying their conformational properties in solution. researchgate.netmdpi.com
Below is a table summarizing typical predicted NMR data for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | >12 (broad singlet) | - |
| C2-H | ~8.4 (singlet) | ~136 |
| C3-CHO | ~10.0 (singlet) | ~181 |
| C4-H | ~7.8 (doublet) | ~113 |
| C6-H | ~7.6 (doublet of doublets) | ~122 |
| C7-H | ~8.1 (doublet) | ~121 |
| C5-CN | - | ~119 |
| C3 | - | ~113.5 |
| C3a | - | ~127 |
| C7a | - | ~132 |
| Note: These are predicted values and may vary depending on the solvent and experimental conditions. |
Mass Spectrometry (MS, HRMS, ESI-MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. chemrxiv.org For this compound (C₁₀H₆N₂O), the calculated monoisotopic mass is 170.0480 Da. uni.lu HRMS analysis can confirm this mass with a very low margin of error, typically within a few parts per million (ppm).
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar molecules like indole derivatives. It allows for the detection of the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. uni.lu ESI-MS is particularly useful for analyzing complex mixtures and for coupling with liquid chromatography (LC-MS).
Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, characteristic fragments. mdpi.com The fragmentation pattern of this compound would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the indole ring, aiding in its structural confirmation. researchgate.net
The following table shows predicted m/z values for various adducts of this compound that can be observed in ESI-MS. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 171.05530 |
| [M+Na]⁺ | 193.03724 |
| [M-H]⁻ | 169.04074 |
| [M+NH₄]⁺ | 188.08184 |
| [M+K]⁺ | 209.01118 |
Infrared (IR) Spectroscopy (FT-IR) for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
In the FT-IR spectrum of this compound, several characteristic absorption bands are expected. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. researchgate.net The C≡N stretching vibration of the nitrile group gives rise to a sharp, medium-intensity band around 2230-2210 cm⁻¹. The C=O stretching vibration of the aldehyde group is a strong, sharp band typically found in the range of 1700-1680 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring appear as a series of bands between 1600 and 1450 cm⁻¹. lumenlearning.comlibretexts.org
Vibrational analysis of the FT-IR spectrum provides a molecular fingerprint that is unique to the compound, making it a valuable tool for identification and for monitoring the progress of reactions involving this molecule.
The table below summarizes the expected characteristic IR absorption frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Indole N-H | Stretch | 3400 - 3300 |
| Aldehyde C-H | Stretch | 2850 - 2750 (often two weak bands) |
| Nitrile C≡N | Stretch | 2230 - 2210 |
| Aldehyde C=O | Stretch | 1700 - 1680 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-N | Stretch | 1350 - 1250 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₀H₆N₂O). sigmaaldrich.comscbt.com This comparison serves as a crucial check for the purity and correctness of the synthesized compound. For instance, in the analysis of a related compound, 3-methyl-5-nitro-1H-indole, the calculated and found elemental compositions were in close agreement. rsc.org
The theoretical elemental composition of this compound is as follows:
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
| Carbon (C) | 12.011 | 10 | 120.11 | 70.58% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.56% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.47% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.40% |
| Total | 170.171 | 100.00% |
High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for the qualitative analysis of reaction mixtures. It allows for the visualization of the starting materials, intermediates, and products on a single plate, providing a quick assessment of reaction completion. By comparing the retention factor (Rf) of the spots with that of a known standard, one can tentatively identify the components of the mixture.
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used to determine the purity of a compound with high accuracy and precision. researchgate.net A validated HPLC method can separate this compound from any impurities or byproducts. The area under the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for the determination of its purity as a percentage. Different HPLC methods, such as reversed-phase HPLC, can be developed and validated for this purpose. researchgate.net
Conclusion and Future Perspectives
Synthesis of 3-Formyl-1H-indole-5-carbonitrile Derivatives
The reactivity of the formyl and nitrile groups, along with the indole (B1671886) nitrogen, provides multiple avenues for the synthesis of a diverse range of derivatives. The formyl group is a key handle for modifications, readily participating in reactions such as Knoevenagel condensation to form indolyl alkenes and aldol (B89426) condensation. sigmaaldrich.comnih.gov For instance, new formyl indole derivatives based on thiobarbituric acid have been synthesized via aldol condensation. nih.gov The indole nitrogen can be alkylated or arylated to introduce further diversity. A notable example is the synthesis of 3-formyl-1-methyl-1H-indole-5-carbonitrile. bldpharm.comsigmaaldrich.com
Furthermore, the core indole structure itself can be built upon. Cross-coupling reactions, such as the Suzuki and Heck reactions, have been employed to create C-C bonds at various positions of the indole ring, leading to highly functionalized indole-2-carbonitriles. mdpi.com While not directly involving the 5-carbonitrile position, these methods highlight the broader potential for derivatization of the indole scaffold. The Vilsmeier-Haack reaction is a common method for introducing the formyl group at the 3-position of an indole ring, a key step in the synthesis of the parent compound and its derivatives. d-nb.info
A summary of synthetic approaches to derivatives is presented in the table below:
| Reaction Type | Reagents/Conditions | Derivative Type | Reference |
| Knoevenagel Condensation | Microwave-enhanced | Indolyl alkenes | sigmaaldrich.com |
| Aldol Condensation | Thiobarbituric acid | Thioxodihydropyrimidine derivatives | nih.gov |
| N-Alkylation | Alkyl halides (e.g., methyl iodide) | N-alkylated indoles | bldpharm.comsigmaaldrich.com |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | 3-formyl indoles | d-nb.info |
| Suzuki Coupling | Palladium catalyst, boronic acids | C-C coupled indoles | mdpi.com |
| Heck Reaction | Palladium catalyst, alkenes | C-C coupled indoles | mdpi.com |
Emerging Trends in Indole Chemistry with Formyl and Nitrile Functionalities
The concurrent presence of formyl and nitrile groups on an indole scaffold aligns with several emerging trends in synthetic and medicinal chemistry. There is a growing interest in the development of multicomponent reactions (MCRs) involving indoles to rapidly build molecular complexity. researchgate.net The reactivity of the formyl group makes this compound an ideal candidate for such reactions, enabling the one-pot synthesis of complex heterocyclic systems.
Another significant trend is the application of photoredox catalysis and other modern synthetic methods to functionalize indoles under mild conditions. bohrium.com These techniques could offer new ways to selectively modify the indole core of this compound, potentially leading to novel derivatives that are difficult to access through traditional methods. The development of catalytic versions of classical reactions, such as the Vilsmeier-Haack formylation, also represents a move towards more sustainable and efficient synthetic protocols. orgsyn.org
The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into indole scaffolds is a prominent trend in drug discovery due to the often-beneficial effects of fluorine on metabolic stability and binding affinity. bohrium.com Exploring the trifluoromethylation of this compound could yield a new class of compounds with enhanced pharmacological properties.
Remaining Challenges and Unexplored Avenues in this compound Research
Despite its potential, the full scope of this compound's chemistry and applications remains to be explored. A primary challenge lies in the selective functionalization of the molecule. Given the multiple reactive sites—the N-H of the indole, the formyl group, the nitrile group, and various positions on the aromatic rings—developing synthetic methods that can target a specific site without affecting the others is crucial for creating well-defined derivatives.
The synthesis of complex, fused heterocyclic systems derived from this compound is an area that warrants further investigation. While some work has been done on related indole structures, the specific influence of the 5-cyano group on the reactivity and outcome of such cyclization reactions is not well-documented. mdpi.com Furthermore, the preparation of this compound and its derivatives in a nanostructured form, which has been shown to enhance the biological activity of other formyl indole derivatives, is a largely unexplored avenue. nih.gov
Another challenge is the limited availability of in-depth biological studies. While it is used as a reactant in the synthesis of various biologically active compounds, a comprehensive evaluation of the intrinsic biological activity of this compound itself is lacking. sigmaaldrich.com
Prospects for Novel Drug Discovery, Biochemical Tools, and Advanced Materials Applications
The structural motifs present in this compound suggest a wide range of potential applications. In drug discovery , the indole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov This compound serves as a reactant in the synthesis of potential anticancer immunomodulators, antifungal agents, and inhibitors of enzymes like BACE-1, which is relevant to Alzheimer's disease. sigmaaldrich.com Its derivatives have also been investigated as antitumor agents and selective serotonin (B10506) reuptake inhibitors. sigmaaldrich.com The nitrile group can act as a bioisostere for other functional groups or as a key interacting element with biological targets.
As a biochemical tool , derivatives of this compound could be developed as fluorescent probes or molecular sensors. The extended π-system of the indole ring, which can be further extended through derivatization of the formyl group, provides a basis for creating fluorogenic molecules. The nitrile group can also be a useful infrared probe for studying molecular interactions in biological systems.
In the realm of advanced materials , the planar, aromatic structure of this compound and its derivatives makes them interesting candidates for organic electronics. The potential for π-π stacking and the presence of electron-withdrawing groups (formyl and nitrile) suggest that these compounds could be explored as components of organic semiconductors, dyes, or pigments. The ability to tune the electronic properties through chemical modification of the various functional groups offers a pathway to designing materials with specific optical and electronic characteristics.
Q & A
Q. What are the established synthetic routes for 3-formyl-1H-indole-5-carbonitrile, and how are reaction conditions optimized?
The synthesis typically involves multi-step procedures starting from indole derivatives. A common approach includes:
- Aldehyde Introduction : Reacting 5-cyanoindole with formylating agents (e.g., Vilsmeier-Haack reagent) under controlled temperatures (0–5°C) to introduce the formyl group at the 3-position.
- Purification : Recrystallization from ethanol/DMF mixtures to achieve >95% purity ( ).
- Key Variables : Temperature, solvent polarity, and reaction time significantly impact yield. For example, acetic acid/sodium acetate systems under reflux (2.5–3 hours) are effective for stabilizing intermediates ( ).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H NMR confirms the formyl proton at δ 9.8–10.2 ppm and indole NH at δ 11.0–12.5 ppm. C NMR identifies the cyano carbon at δ 115–120 ppm and the formyl carbon at δ 185–190 ppm ().
- HRMS : Exact mass analysis (e.g., [M+H] calculated for CHNO: 187.0504) ensures molecular identity ().
- X-ray Crystallography : Resolves structural ambiguities, such as planarity of the indole ring and spatial orientation of substituents ().
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., polymerization of the formyl group)?
- Catalyst Screening : Palladium/copper-based catalysts enhance regioselectivity during formylation (e.g., 85% yield with PdCl/Cu(OAc) in acetonitrile at 135°C) ().
- Inert Atmosphere : Conducting reactions under nitrogen/argon prevents oxidation of sensitive intermediates ( ).
- Additives : Sodium acetate buffers reaction mixtures to stabilize reactive aldehyde groups ( ).
Q. What role does this compound play in medicinal chemistry, particularly in anticancer drug design?
- Scaffold Functionalization : The formyl group enables Schiff base formation with amines, creating pharmacophores for kinase inhibition (e.g., triazolo[1,5-a]pyrimidine derivatives) ().
- Bioactivity Correlations : Substituents at the 5-position (cyano group) enhance electron-withdrawing effects, improving binding to ATP pockets in target proteins ( ).
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Degradation Pathways : The formyl group is prone to hydration in polar protic solvents (e.g., water, ethanol).
- Optimal Storage : Anhydrous DMSO or DMF at –20°C under inert gas (argon) preserves integrity for >6 months ( ).
Methodological Challenges and Data Contradictions
Q. How should researchers address discrepancies in reported bioactivity data for derivatives of this compound?
- Source Analysis : Compare synthetic protocols—impurities from incomplete recrystallization (e.g., <98% purity) may artificially inflate/deflate activity in assays ().
- Control Experiments : Replicate studies using identical cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., ATP levels in viability tests) ( ).
Q. What strategies resolve conflicting crystallographic data on substituent orientations in indole derivatives?
- Twinned Data Refinement : Use SHELXL for high-resolution datasets to model disorder in the formyl group ( ).
- Computational Validation : DFT calculations (e.g., Gaussian 16) predict stable conformers, cross-validated with experimental bond angles ().
Applications in Experimental Design
Q. How can this compound be utilized in combinatorial chemistry libraries?
- Diversity-Oriented Synthesis : React with hydrazines, hydroxylamines, or thiosemicarbazides to generate >50 analogs via one-pot reactions ().
- High-Throughput Screening : Automated liquid handling systems enable rapid evaluation of anti-proliferative activity against cancer cell panels ( ).
Stability and Handling Protocols
Q. What safety protocols are essential for handling this compound in the laboratory?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
